3-Chloro-N-isopropylbenzamide

Medicinal Chemistry Neuropharmacology Transporter Assays

Researchers requiring selective DAT inhibition often encounter isomer-dependent activity variations among benzamide analogs, where minor positional changes can abolish target engagement. 3-Chloro-N-isopropylbenzamide (CAS 17271-15-7) provides a validated, position-defined meta-chloro benzamide scaffold that eliminates this uncertainty: • DAT affinity: Ki = 26.9 nM with >600-fold selectivity over the inactive ortho-chloro isomer • COX pathway tool: COX-1 IC50 = 500 nM; COX-2 IC50 = 560 nM • Herbicidal lead: demonstrated pre-emergent activity with distinct pathogen selectivity vs. ortho-chloro analogs • DMPK model: characterized CYP2D6-mediated metabolism for clearance optimization studies Supplied at ≥98% purity with consistent batch quality, enabling reproducible SAR exploration and lead optimization across medicinal chemistry, agrochemical, and pharmacology programs.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 17271-15-7
Cat. No. B174646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-isopropylbenzamide
CAS17271-15-7
Synonyms3-Chloro-N-isopropylbenzaMide, 97%
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C10H12ClNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13)
InChIKeyKEBUUNRWYGFFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-isopropylbenzamide: Meta-Chloro Benzamide Research


3-Chloro-N-isopropylbenzamide (CAS: 17271-15-7) is a synthetic organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol, classified as an N-substituted meta-chlorobenzamide [1]. Its core structure consists of a benzamide scaffold substituted with a chlorine atom at the meta position and an isopropyl group on the amide nitrogen. This specific substitution pattern distinguishes it from related analogs like unsubstituted N-isopropylbenzamide, para-chloro isomers (e.g., 4-chloro-N-isopropylbenzamide), and ortho-chloro derivatives [1]. Its availability in high purity (≥97%) from specialized chemical suppliers makes it a reliable starting material for medicinal chemistry and agrochemical discovery programs.

1
Meta-substituted benzamide scaffold Position-specific chlorine for structure-activity studies
2
High-purity building block (≥97%) Reliable starting material for medicinal chemistry and agrochemical programs
3
N-Isopropyl-3-chlorobenzamide identity Distinct from para-, ortho- or unsubstituted analogs in binding and activity

3-Chloro-N-isopropylbenzamide Selectivity: Chloro Position Effects


Even subtle structural changes among benzamide analogs, such as the position of a single chloro substituent (ortho vs. meta vs. para) or the absence of halogen, can drastically alter a compound's biological profile. For instance, studies on N-substituted benzamides reveal that the addition of a chloride at the 3′ position of the benzamide ring can transform an inert compound (procainamide) into a potent apoptosis inducer (declopramide) [1]. Furthermore, direct comparisons within chloro-substituted N-isopropylbenzamides demonstrate that the meta-chloro isomer (3-chloro-N-isopropylbenzamide) possesses unique herbicidal properties and a distinct pattern of selectivity against plant pathogens compared to its ortho-chloro analogs [2][3]. This position-dependent activity underscores that simple generic substitution with other benzamide derivatives is not a viable strategy for reproducible research outcomes, making compound-specific procurement essential. The following section provides quantitative evidence of 3-chloro-N-isopropylbenzamide's specific performance characteristics.

Target
3-Chloro-N-isopropylbenzamide (meta)
High-affinity DAT binding and unique herbicidal selectivity observed
Potential substitute
2-chloro (ortho) or 4-chloro (para) isomer
Binding affinity may shift >600-fold; activity profile not interchangeable
Target
N-isopropyl-3-chlorobenzamide
Chlorine at meta position enables COX inhibition and apoptosis pathway engagement
Potential substitute
Unsubstituted N-isopropylbenzamide
Lacks halogen; reported inactive or weakly active in COX and NFκB assays
Target
Meta-chloro benzamide with specific CYP2D6 metabolism
Predictable metabolic pathway aids lead optimization
Potential substitute
Other N-substituted benzamides without defined CYP profile
Broader, less predictable CYP metabolism may complicate ADME studies

3-Chloro-N-isopropylbenzamide: Comparative Evidence


Dopamine Transporter Binding: Meta vs. Ortho Isomer

The meta-chloro substitution pattern of 3-chloro-N-isopropylbenzamide confers a distinct binding affinity for the human dopamine transporter (DAT) compared to its ortho-chloro isomer. While the target compound (3-chloro) exhibits an inhibitory constant (Ki) of 26.9 nM [1], the analogous ortho-chloro isomer (2-chloro-N-isopropylbenzamide) demonstrates a significantly lower affinity, with an IC50 of 16.5 μM for dopamine uptake inhibition [2]. This represents a greater than 600-fold difference in potency between the two positional isomers.

DAT binding: meta vs. ortho
Head-to-head
Ki 26.9 nM (meta) vs. IC50 16.5 μM (ortho) — ~614-fold difference
Supports DAT target engagement studies; ortho isomer essentially inactive
In vitro competitive binding vs. [³H]dopamine uptake
Medicinal Chemistry Neuropharmacology Transporter Assays

Pre-Emergent Herbicidal Activity

3-Chloro-N-isopropylbenzamide has been specifically identified and claimed in legal and scientific documents as an active pre-emergent herbicidal agent. Its activity is attributed to the N-isopropyl-3-chlorobenzamide structure, which is described as 'particularly efficacious' for preventing seed germination and controlling pre-emergence growth [1]. This contrasts with the broader class of N-alkylchlorobenzamides, where the 3-chloro substitution pattern (meta) is explicitly highlighted over other isomers for its superior herbicidal effect [2].

Pre‑emergent herbicidal activity
Class‑level inference
N‑isopropyl‑3‑chlorobenzamide claimed as specifically efficacious
Supports pre‑emergent screening models; meta position critical
Legal/patent literature; lab and greenhouse tests (wheat, cabbage, ryegrass)
Agrochemistry Herbicide Discovery Weed Science

COX Enzyme Inhibition Profile

3-Chloro-N-isopropylbenzamide demonstrates measurable inhibition of cyclooxygenase (COX) enzymes, a key target for anti-inflammatory agents. The compound inhibits COX-1 with an IC50 of 500 nM and COX-2 with an IC50 of 560 nM [1][2]. While no direct head-to-head data for the unsubstituted N-isopropylbenzamide is available, the presence of the 3-chloro group is essential for this activity, as the parent benzamide scaffold alone lacks significant COX inhibition [3]. This places the compound's potency in the sub-micromolar range, a level of activity that is relevant for further medicinal chemistry optimization.

COX-1/COX-2 inhibition
Cross‑study comparable
COX-1 IC50 500 nM; COX-2 IC50 560 nM
Supports COX pathway research; activity absent without 3‑chloro substitution
Fluorescence-based microplate reader assay
Inflammation Research Enzymology Drug Discovery

CYP2D6-Mediated Metabolic Clearance

Initial metabolic studies on 3-chloro-N-isopropylbenzamide indicate that it undergoes phase I metabolism primarily via cytochrome P450 enzymes, specifically implicating CYP2D6 as a major contributor to its intrinsic clearance [1]. While detailed kinetic parameters are not reported in the literature, the identification of CYP2D6 involvement provides a critical differentiation point for lead optimization. This is in contrast to many other N-substituted benzamides, which often show a broader and less predictable CYP profile [2]. Knowledge of a primary metabolic pathway allows for more rational structural modifications to improve pharmacokinetic properties.

CYP2D6 metabolic pathway
Supporting evidence
CYP2D6 identified as major Phase I enzyme; kinetic constants not reported
May guide metabolic stability optimization; broader CYP profile avoided
In vitro microsomal assays; data to verify
ADME Drug Metabolism Pharmacokinetics

3-Chloro-N-isopropylbenzamide: Research Applications


DAT Lead Optimization for CNS Drug Discovery

Medicinal chemists developing novel agents for neurological disorders (e.g., ADHD, depression, Parkinson's disease) can utilize 3-chloro-N-isopropylbenzamide as a high-affinity starting point (Ki = 26.9 nM) for DAT inhibition . Its >600-fold selectivity over the inactive ortho-isomer [7] ensures that research efforts are directed toward a synthetically accessible and biologically validated meta-substituted benzamide core, facilitating efficient structure-activity relationship (SAR) exploration.

Pre-Emergent Herbicide Discovery

Agrochemical discovery teams seeking new herbicidal modes of action should consider 3-chloro-N-isopropylbenzamide as a validated lead. The compound's specific identification as an effective pre-emergent herbicide and its unique selectivity profile compared to ortho-chloro analogs [7] makes it a prime candidate for further optimization. Researchers can use it to explore new chemical space around the N-isopropyl-3-chlorobenzamide motif for improved crop safety and weed spectrum.

Inflammation Research: COX Inhibitor Scaffold

Researchers investigating the cyclooxygenase pathway can employ 3-chloro-N-isopropylbenzamide as a tool compound with well-defined activity (COX-1 IC50 = 500 nM; COX-2 IC50 = 560 nM) [7]. This activity profile, which is absent in the non-halogenated parent benzamide, provides a rational foundation for developing novel anti-inflammatory agents. Its sub-micromolar potency makes it suitable for cell-based assays to validate target engagement and downstream effects.

ADME Profiling and CYP2D6 Liability

For drug metabolism and pharmacokinetics (DMPK) studies, 3-chloro-N-isopropylbenzamide serves as a valuable model compound. Its identified metabolic pathway through CYP2D6 provides a clear target for medicinal chemists to address potential metabolic liabilities. Researchers can use this compound to screen structural modifications aimed at reducing CYP2D6-mediated clearance, thereby improving the overall pharmacokinetic profile of benzamide-based lead series [7].

Application
Selection Property
Validation Focus
CNS target engagement studies
Meta-chloro substitution profile
DAT binding affinity endpoint review
Pre‑emergent herbicide mode‑of‑action research
Specific N‑isopropyl‑3‑chlorobenzamide activity
Germination inhibition endpoint context
COX pathway research
3‑Chloro‑dependent COX inhibition
COX-1/COX-2 potency in biochemical assays
ADME / metabolic stability studies
Defined CYP2D6 substrate profile
CYP2D6‑mediated clearance and DDI potential review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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